4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-one
Description
4-Methyl-4-(thiophen-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a methyl group and a thiophen-2-yl moiety at the 4-position. This structure combines the rigidity of the lactam ring with the aromatic and electronic properties of thiophene, making it a promising scaffold in medicinal chemistry.
Applications may include kinase inhibition or antimicrobial activity, as seen in structurally related compounds .
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
4-methyl-4-thiophen-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H11NOS/c1-9(5-8(11)10-6-9)7-3-2-4-12-7/h2-4H,5-6H2,1H3,(H,10,11) |
InChI Key |
JQFSCPCDIXYKAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-2-pyrrolidinone with thiophene-2-carbaldehyde under acidic or basic conditions to facilitate the formation of the desired product. The reaction may be carried out in solvents such as ethanol or dimethylformamide, with catalysts like p-toluenesulfonic acid or sodium hydroxide to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: 4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-ol.
Substitution: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The thiophene ring can interact with biological macromolecules, influencing their function and leading to therapeutic effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Bioactive Comparison
*Data for the target compound inferred from structural analogs.
Table 2: Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
4-Methyl-4-(thiophen-2-YL)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene moiety, which is known for enhancing the pharmacological properties of various drug candidates. The following sections explore its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective effects, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidine ring substituted with a methyl group and a thiophene ring. This unique configuration contributes to its distinctive chemical properties and biological activities.
Biological Activity Overview
Research indicates that derivatives of pyrrolidine and thiophene exhibit a range of biological activities, including:
- Antimicrobial Activity
- Antitumor Activity
- Neuroprotective Effects
Antimicrobial Activity
Pyridine and thiophene-containing compounds have been noted for their antimicrobial properties. Studies indicate that this compound exhibits significant antibacterial activity against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, indicating strong potential as an antimicrobial agent .
Antimicrobial Efficacy Table
Antitumor Activity
The antitumor properties of this compound have been explored through various studies. Modifications in the substituents on the pyrrolidine ring can significantly enhance cytotoxic effects against specific tumor types. For example, compounds with similar structures have demonstrated efficacy against A549 human lung adenocarcinoma cells, showing reduced cell viability when treated with this compound .
Antitumor Activity Findings
Neuroprotective Effects
The neuroprotective potential of thiophene derivatives has been extensively studied. Compounds similar to this compound have been investigated for their ability to modulate neurotransmitter systems and exhibit anti-inflammatory effects in neurodegenerative models, suggesting potential applications in treating conditions like Alzheimer’s disease .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific modifications can significantly enhance biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methyl group | Increases lipophilicity |
| Thiophene moiety | Enhances binding affinity to targets |
| Hydroxyl substitutions | Improves solubility and bioavailability |
Research shows that introducing hydrophobic groups can improve the potency of these compounds against various biological targets, including enzymes involved in metabolic pathways .
Case Studies
- Anticancer Study : A study evaluating the anticancer properties of novel pyrrolidine derivatives found that certain structural modifications led to enhanced cytotoxicity in A549 cells compared to standard chemotherapeutic agents like cisplatin .
- Antimicrobial Study : Another investigation into the antimicrobial activity of thiophene derivatives revealed significant efficacy against multidrug-resistant strains of Staphylococcus aureus, highlighting the compound's potential as a therapeutic agent against resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
